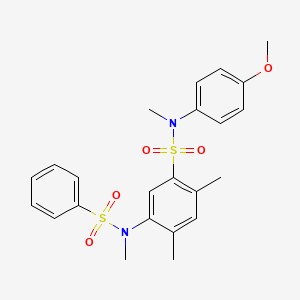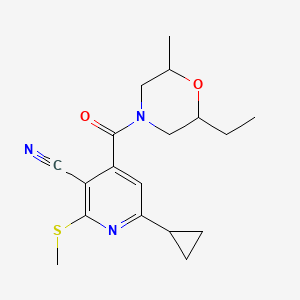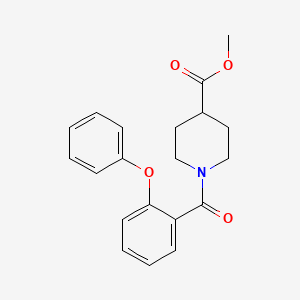
N-(4-methoxyphenyl)-N,2,4-trimethyl-5-(N-methylphenylsulfonamido)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxyphenyl)-N,2,4-trimethyl-5-(N-methylphenylsulfonamido)benzenesulfonamide is a complex organic compound belonging to the sulfonamide class. Sulfonamides are characterized by the presence of the sulfonamide group (SO2NH2), which is known for its diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-N,2,4-trimethyl-5-(N-methylphenylsulfonamido)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route includes:
Nitration and Reduction: The initial step often involves the nitration of a suitable aromatic precursor, followed by reduction to form the corresponding amine.
Sulfonation: The amine is then subjected to sulfonation using reagents like chlorosulfonic acid or sulfur trioxide to introduce the sulfonamide group.
Substitution Reactions: Subsequent steps involve various substitution reactions to introduce the methoxy and methyl groups at specific positions on the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully chosen to minimize by-products and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, and various nucleophiles.
Major Products
The major products depend on the specific reaction conditions but can include various substituted aromatic compounds, sulfonamides, and amines.
Aplicaciones Científicas De Investigación
N-(4-methoxyphenyl)-N,2,4-trimethyl-5-(N-methylphenylsulfonamido)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in cancer and bacterial infections.
Biological Research: Used in studies to understand the interaction of sulfonamides with biological macromolecules.
Industrial Applications: Employed in the synthesis of more complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes, thereby inhibiting their activity. This inhibition can disrupt essential biological pathways, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-methoxyphenyl)sulfonamide
- N-methylbenzenesulfonamide
- 2,4-dimethylbenzenesulfonamide
Uniqueness
N-(4-methoxyphenyl)-N,2,4-trimethyl-5-(N-methylphenylsulfonamido)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple methyl and methoxy groups can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for specialized applications.
Propiedades
IUPAC Name |
5-[benzenesulfonyl(methyl)amino]-N-(4-methoxyphenyl)-N,2,4-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5S2/c1-17-15-18(2)23(32(28,29)24(3)19-11-13-20(30-5)14-12-19)16-22(17)25(4)31(26,27)21-9-7-6-8-10-21/h6-16H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIWYUHWNOWOTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N(C)S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)N(C)C3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-benzyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2901497.png)
![N-[2,2-bis(furan-2-yl)ethyl]-4-(thiophen-3-yl)benzamide](/img/structure/B2901498.png)
![N-(5-(N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)sulfamoyl)thiazol-2-yl)acetamide](/img/structure/B2901501.png)


![N-(5-chloro-2-methoxyphenyl)-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide](/img/structure/B2901507.png)

![2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pyrrolidine](/img/structure/B2901511.png)

![3-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methyl}-7-fluoro-3,4-dihydroquinazolin-4-one](/img/structure/B2901513.png)
![N-[2-(1-{3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-1H-1,3-benzodiazol-2-yl)ethyl]acetamide](/img/structure/B2901515.png)
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.4]octane-1-carboxylic acid](/img/structure/B2901519.png)
